REACTION_CXSMILES
|
[I:1]Cl.[NH2:3][C:4]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].O>CC(O)=O>[NH2:3][C:4]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]([I:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1C(=O)O
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Name
|
|
Quantity
|
1.7 mL
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Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant orange solid was isolated by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
ADDITION
|
Details
|
diluted with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C(=O)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |